molecular formula C17H11ClN2O6S2 B6523180 2-[(5Z)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 883473-27-6

2-[(5Z)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B6523180
CAS No.: 883473-27-6
M. Wt: 438.9 g/mol
InChI Key: OZHAEYSYUMWGOQ-AUWJEWJLSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a thiazolidinone core (4-oxo-2-sulfanylidene) substituted with a (Z)-configured arylidene group. The structure includes a propanoic acid side chain and a 5-(4-chloro-2-nitrophenyl)furan-2-yl substituent. The furan moiety may influence solubility and metabolic stability .

Properties

IUPAC Name

2-[(5Z)-5-[[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O6S2/c1-8(16(22)23)19-15(21)14(28-17(19)27)7-10-3-5-13(26-10)11-4-2-9(18)6-12(11)20(24)25/h2-8H,1H3,(H,22,23)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHAEYSYUMWGOQ-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities. Its structure includes:

  • Furan ring : Contributes to the compound's reactivity and interaction with biological targets.
  • 4-chloro-2-nitrophenyl group : Imparts significant pharmacological properties.
  • Thiazolidinone moiety : Associated with anti-cancer and anti-inflammatory activities.
PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₇ClN₂O₄S₂
Molecular Weight350.82 g/mol
CAS Number480439-09-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research involving derivatives of thiazolidinones has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Key Findings:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects in vitro against breast cancer cell lines.
  • Apoptosis Induction : Flow cytometry analyses indicated increased apoptosis rates in treated cells compared to controls.
  • Mechanism Studies : The activation of caspases (caspase-8 and caspase-9) was confirmed through ELISA assays, indicating a pathway involving programmed cell death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that similar thiazolidinone derivatives possess moderate to strong activity against various bacterial strains, suggesting that this compound may share similar antimicrobial efficacy.

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The presence of the thiazolidinone moiety allows for interactions with key enzymes involved in cancer cell proliferation.
  • Reactive Intermediate Formation : The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components.
  • Cellular Pathway Modulation : The compound may influence signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

A variety of studies have been conducted to elucidate the biological activity of related compounds:

  • Study on Thiazolidinone Derivatives :
    • Investigated the cytotoxic effects on MCF-7 cells.
    • Results indicated a significant decrease in cell viability at concentrations as low as 1 µM after 24 hours of treatment.
    • Statistical analysis showed p-values < 0.0001, confirming high significance in results.
  • Antimicrobial Activity Assessment :
    • A series of compounds were tested against Salmonella typhi and Bacillus subtilis.
    • Results showed moderate antibacterial activity, reinforcing the need for further exploration into its spectrum of activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-chloro-2-nitrophenyl group distinguishes it from analogs with simpler nitro- or chloro-substituted aryl groups (e.g., 4-nitrophenyl in 2i or 3-nitrophenyl in ). The ortho-nitro and para-chloro positions may enhance steric hindrance and electronic effects, influencing binding affinity .
  • Side Chain Variations: Propanoic acid in the target compound contrasts with hexanoic acid (2i) or succinic acid (2k), which have longer or dicarboxylic chains. Shorter chains may reduce hydrophobicity and improve solubility .
  • Synthetic Routes: Analogous compounds are synthesized via Knoevenagel condensation of thiazolidinones with aryl aldehydes, followed by acid coupling (e.g., succinic anhydride in 2k) . The target compound likely follows a similar pathway, using 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde.

Key Insights :

  • Anticancer Potential: The target compound’s nitro group may enhance cytotoxicity by generating reactive oxygen species (ROS), as seen in nitrophenyl-containing thiazolidinones . Its furan-thiazolidinone scaffold aligns with rhodanine-furan conjugates showing tubulin inhibition (e.g., ).
  • Structure-Activity Relationships (SAR) :
    • Nitro Group Position : 4-Nitrophenyl analogs (e.g., 2i) exhibit stronger anticancer activity than 3-nitrophenyl derivatives (), suggesting the target’s 2-nitro group may balance electronic effects and steric demands.
    • Chloro Substitution : Chloro groups improve membrane permeability and target binding, as observed in 2-chlorophenyl hybrids ().

Physicochemical and Crystallographic Properties

  • Solubility: The propanoic acid moiety may enhance aqueous solubility compared to longer-chain analogs (e.g., 2i) .
  • Crystallography: Analogs like 2i·DMF form monoclinic crystals (space group P2₁/c), with hydrogen bonding between carboxylic acid and solvent molecules . The target compound’s structure could be resolved using SHELX programs (e.g., SHELXL for refinement) .

Preparation Methods

Friedel-Crafts Acylation of Furan

The furan ring is functionalized via Friedel-Crafts acylation using 4-chloro-2-nitrobenzoyl chloride in the presence of AlCl₃. This yields 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde after subsequent oxidation of the acetyl group to an aldehyde using MnO₂.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C (acylation), 25°C (oxidation)

  • Yield: 68–72%

Nitration and Chlorination Sequential Reactions

Alternative routes involve nitration of 5-(4-chlorophenyl)furan-2-carbaldehyde using HNO₃/H₂SO₄ at 0°C, followed by purification via recrystallization (ethanol/water). This method achieves regioselective nitro-group placement at the 2-position.

Preparation of 3-(2-Sulfanylidene-4-Oxothiazolidin-3-yl)Propanoic Acid

Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via cyclization of 3-aminopropanoic acid with carbon disulfide and chloroacetic acid under basic conditions (Scheme 1):

  • Formation of dithiocarbamate :
    3-Aminopropanoic acid+CS2NaOHDithiocarbamate intermediate3\text{-Aminopropanoic acid} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Dithiocarbamate intermediate}

  • Cyclization with chloroacetic acid :
    Dithiocarbamate+ClCH2COOHΔ3-(2-Sulfanylidene-4-oxothiazolidin-3-yl)propanoic acid\text{Dithiocarbamate} + \text{ClCH}_2\text{COOH} \xrightarrow{\Delta} 3\text{-(2-Sulfanylidene-4-oxothiazolidin-3-yl)propanoic acid}

Optimized Parameters :

  • Solvent: Ethanol/H₂O (1:1)

  • Temperature: Reflux (80°C)

  • Yield: 85%

Knoevenagel Condensation for Z-Selective Methylidene Bridge Formation

The final step involves condensing 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde with 3-(2-sulfanylidene-4-oxothiazolidin-3-yl)propanoic acid using a modified Knoevenagel protocol (Scheme 2):

Reaction Mechanism

  • Base-catalyzed deprotonation : The active methylene group (C-5 of thiazolidinone) is deprotonated by piperidine.

  • Nucleophilic attack : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of H₂O yields the thermodynamically favored Z-isomer due to steric hindrance from the nitro group.

Conditions for Z-Selectivity :

  • Catalyst: Piperidine/acetic acid (1:2 molar ratio)

  • Solvent: Ethanol

  • Temperature: 50°C, 4 hours

  • Yield: 78% (Z-isomer purity >95% by HPLC)

Alternative Synthetic Routes and Modifications

Microwave-Assisted Condensation

Microwave irradiation (300 W, 100°C, 15 min) enhances reaction efficiency, achieving 82% yield with comparable stereoselectivity.

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) as a green solvent improves yield to 88% while reducing reaction time to 2 hours.

Analytical Data and Characterization

Table 1. Spectral Data for Target Compound

Technique Key Signals
¹H NMR (DMSO-d₆)δ 8.45 (s, 1H, CH=), 7.98 (d, J=8.4 Hz, 1H, Ar-H), 7.62 (d, J=8.4 Hz, 1H, Ar-H), 4.21 (t, J=6.8 Hz, 2H, CH₂), 2.85 (t, J=6.8 Hz, 2H, CH₂), 13.1 (s, 1H, COOH).
IR (cm⁻¹)1720 (C=O), 1675 (C=S), 1520 (NO₂), 1340 (C-N).
HRMS [M+H]⁺ Calculated: 453.0124; Found: 453.0128.

Challenges and Optimization Strategies

  • Stereochemical Control : Use of bulky bases (e.g., DABCO) minimizes E-isomer formation during condensation.

  • Solubility Issues : Polar aprotic solvents (DMF) enhance intermediate solubility during cyclization.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted aldehyde and dimeric byproducts.

Q & A

Q. What synthetic methodologies are optimal for preparing this thiazolidinone-propanoic acid derivative?

  • Methodological Answer: The compound can be synthesized via Knoevenagel condensation between a substituted furan-aldehyde and a thiazolidinone precursor. Evidence from similar compounds (e.g., rhodanine derivatives) suggests using microwave-assisted synthesis to enhance reaction efficiency and yield. For example, microwave irradiation in ethanol with K2CO3 as a catalyst reduces reaction time from hours to minutes while maintaining regioselectivity . Conventional methods involve refluxing in DMF-acetic acid mixtures with sodium acetate, as seen in thiazolidinone syntheses .
  • Key Steps:

Condensation of 5-(4-chloro-2-nitrophenyl)furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine.

Stereochemical control (Z-configuration) via temperature modulation and catalyst selection.

  • Table 1: Comparison of Synthesis Methods
MethodConditionsYield (%)TimeReference
Conventional HeatingReflux in DMF-acetic acid60–702–4 h
Microwave IrradiationEthanol, K2CO3, 100°C75–8520 min

Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?

  • Methodological Answer: The Z-configuration is confirmed via <sup>1</sup>H NMR and NOESY spectroscopy . For instance, in analogous thiazolidinones, the exocyclic proton shows coupling constants (<sup>3</sup>JH-H) of 10–12 Hz for Z-isomers, distinguishing them from E-isomers (~15 Hz). NOESY cross-peaks between the furan methylidene proton and thiazolidinone protons further validate spatial proximity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer: SAR studies should focus on modifying:
  • Furan substituents: Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and target binding .
  • Thiazolidinone core: Replace the sulfanylidene group with selenoxo or oxo moieties to modulate redox activity .
  • Propanoic acid side chain: Explore esterification or amidation to improve membrane permeability .
  • Experimental Design:
  • Synthesize derivatives using combinatorial chemistry (e.g., substituent variation at the 4-chloro-2-nitrophenyl group).
  • Test in vitro against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the thiazolidinone carbonyl and nitro group .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors from nitro and furan oxygen) using Schrödinger’s Phase .

Data Contradiction & Optimization

Q. Why do yields vary significantly between conventional and microwave-assisted syntheses?

  • Methodological Answer: Microwave irradiation enhances reaction homogeneity and reduces side reactions (e.g., oxidation of the sulfanylidene group). Evidence shows microwave methods achieve higher yields (75–85%) compared to conventional heating (60–70%) due to rapid, uniform energy transfer . To resolve contradictions:
  • Optimize solvent polarity (e.g., DMF vs. ethanol) to balance reactivity and stability.
  • Use scavengers (e.g., hydroquinone) to suppress free-radical side reactions in conventional methods .

Q. How should conflicting spectral data for the nitro group’s electronic effects be interpreted?

  • Methodological Answer: Conflicting IR (e.g., nitro stretching frequencies) or NMR data may arise from solvent polarity or crystal packing effects . For example:
  • In polar solvents (DMSO), nitro groups exhibit νNO2 at 1520 cm<sup>−1</sup> (asymmetric) and 1345 cm<sup>−1</sup> (symmetric).
  • In solid-state FTIR, these bands shift due to intermolecular hydrogen bonding .
  • Validate with X-ray crystallography to correlate electronic effects with spatial arrangement .

Experimental Protocols

Q. What are the best practices for handling and storing this compound?

  • Methodological Answer:
  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfanylidene group .
  • Handling: Use amber vials to protect the nitro and furan groups from photodegradation. LC-MS monitoring every 3 months is recommended for stability assessment .

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